1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine
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Overview
Description
1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine is a heterocyclic compound that belongs to the class of naphthotriazines This compound is characterized by a triazine ring fused to a naphthalene moiety, with an ethyl group attached to the nitrogen atom of the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1h-naphtho[1,8-de][1,2,3]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with triazine precursors in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or alkyl groups.
Scientific Research Applications
1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-1h-naphtho[1,8-de][1,2,3]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine can be compared with other similar compounds, such as:
1H-Naphtho[1,8-de][1,2,3]triazine: Lacks the ethyl group, leading to different chemical properties and reactivity.
1,2,3,6-Tetraazapyrene: Contains additional nitrogen atoms, resulting in distinct chemical behavior and applications.
1,2,3,7-Tetraazapyrene: Another similar compound with unique properties due to its different ring structure.
Properties
CAS No. |
14748-70-0 |
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Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
4-ethyl-2,3,4-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9(13),10-hexaene |
InChI |
InChI=1S/C12H11N3/c1-2-15-11-8-4-6-9-5-3-7-10(12(9)11)13-14-15/h3-8H,2H2,1H3 |
InChI Key |
CNRLHQMGPAARSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC3=C2C(=CC=C3)N=N1 |
Origin of Product |
United States |
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